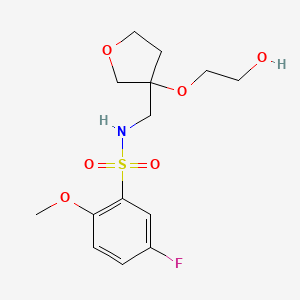

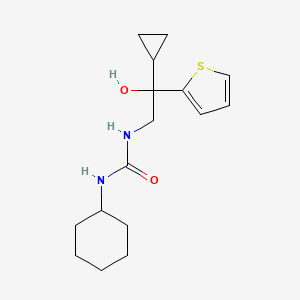

![molecular formula C26H27ClN4O3S3 B2446943 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215598-67-6](/img/structure/B2446943.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The Ru (II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Chemical Reactions Analysis

All the complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 h .Scientific Research Applications

Enzyme Inhibition and Kinase Selectivity

The compound has been studied for its potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial for controlling angiogenesis in cancer therapy. The aminothiazole-based analogues, such as this compound, demonstrate competitive inhibition with ATP, thereby affecting kinase activity. This property is significant in the development of targeted therapies in oncology (Borzilleri et al., 2006).

Potential Antipsychotic Effects

Research into heterocyclic carboxamides, which include compounds structurally similar to this benzamide derivative, suggests potential applications as antipsychotic agents. These compounds have shown effectiveness in vivo in antagonizing certain psychotic symptoms and demonstrate lower activity in models predictive of extrapyramidal side effects, a common issue with many antipsychotics (Norman et al., 1996).

Anticonvulsant Activities

Certain tetrahydrothieno[3,2-c]pyridines, closely related to this compound, exhibit significant anticonvulsant activities. This suggests the potential application of these compounds in treating seizures, particularly those induced by N-methyl-D-aspartate (NMDA) in mice. The structure-activity relationships of these compounds provide valuable insights for developing new anticonvulsant drugs (Ohkubo et al., 1996).

Gelation Behavior and Crystal Engineering

N-(thiazol-2-yl) benzamide derivatives, related to the queried compound, display intriguing gelation behavior. This property is essential for understanding the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior, useful in the field of crystal engineering and material sciences (Yadav & Ballabh, 2020).

Inhibition of ACAT-1

Related compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with a significant selectivity for human ACAT-1 over ACAT-2. This inhibition is relevant in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S3.ClH/c1-29-15-12-19-22(16-29)35-26(23(19)25-27-20-6-2-3-7-21(20)34-25)28-24(31)17-8-10-18(11-9-17)36(32,33)30-13-4-5-14-30;/h2-3,6-11H,4-5,12-16H2,1H3,(H,28,31);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAYZLWWIACEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2446865.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2446867.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2446874.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)

![N-(2-furylmethyl)-3-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2446876.png)

![[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2446878.png)

![N-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2446879.png)

![3-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2446883.png)